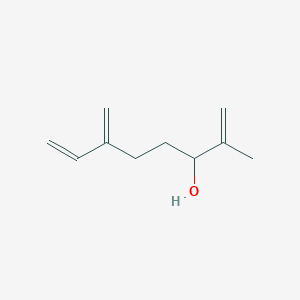

2-Methyl-6-methylene-1,7-octadien-3-ol

Description

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-methyl-6-methylideneocta-1,7-dien-3-ol |

InChI |

InChI=1S/C10H16O/c1-5-9(4)6-7-10(11)8(2)3/h5,10-11H,1-2,4,6-7H2,3H3 |

InChI Key |

SQRIUUSIOSHZFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CCC(=C)C=C)O |

Origin of Product |

United States |

Scientific Research Applications

Perfumery and Flavoring

2-Methyl-6-methylene-1,7-octadien-3-ol is valued for its aromatic properties. It is commonly used in the formulation of fragrances and flavorings due to its pleasant scent profile. Its structure allows it to interact favorably with olfactory receptors, making it a popular choice in the cosmetic and food industries.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications as a natural preservative in food products and as an antimicrobial agent in pharmaceuticals.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Listeria monocytogenes | ≤0.06 mg/mL |

| Escherichia coli | ≤0.08 mg/mL |

This table summarizes the antimicrobial effectiveness of the compound against specific strains.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research indicates its potential to modulate metabolic pathways associated with inflammation, making it a candidate for further investigation in therapeutic applications related to inflammatory diseases.

Common Synthesis Techniques:

- Diels-Alder Reaction : Utilizes diene and dienophile components to form cyclic structures.

- Hydrolysis of Related Compounds : Converts precursor compounds into the desired alcohol via hydrolysis reactions.

Case Study 1: Use in Food Preservation

A study evaluated the effectiveness of this compound as a food preservative in meat products. The results indicated significant reductions in microbial load when the compound was incorporated into formulations at low concentrations.

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant properties of essential oils containing this compound. The findings showed that these oils effectively scavenged free radicals, suggesting potential applications in preventing oxidative degradation in food products.

Comparison with Similar Compounds

Key Observations:

- Functional Groups : The hydroxyl group in this compound increases polarity compared to the ketone (3-one) and alkene (myrcene) analogs, reducing volatility but enhancing solubility in polar matrices like plant resins .

- Isomerism : α-Myrcene (alkene) shares the same carbon skeleton as 3-ol but lacks oxygen. β-Myrcene, the more common isomer, has a distinct double-bond arrangement .

Natural Occurrence and Ecological Roles

Key Findings:

- 3-ol vs. 3-one : The alcohol (3-ol) is linked to tea aroma, while the ketone (3-one) is a GLV in olives, emitted during Bactrocera oleae infestation to modulate insect behavior .

- Myrcene Comparison : β-Myrcene is widely used in perfumery, whereas α-myrcene is rare in nature. Both lack the hydroxyl group, making them more volatile but less reactive than 3-ol .

Physicochemical and Bioactive Properties

Key Insights:

- Bioactivity : The hydroxyl group in 3-ol may enhance interactions with fungal enzymes, explaining its role in Rhododendron tomentosum’s antifungal activity .

- Volatility : The ketone (3-one) is more volatile than 3-ol, aligning with its role as a airborne semiochemical in plant-insect communication .

Preparation Methods

Reaction Conditions and Mechanism

-

Grignard Reagent Preparation :

-

Nucleophilic Addition :

-

Esterification :

-

Hydrolysis and Isolation :

Table 1: Key Parameters for Grignard Synthesis

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0°C (Grignard), 135°C (ester) | |

| Solvent | Tetrahydrofuran | |

| Catalyst | Propionic acid | |

| Yield | 51% |

Epoxide Reduction Method

JP Patent 4,110,490 describes an alternative route using epoxide intermediates. This method emphasizes stereochemical control and higher yields.

Reaction Steps

-

Epoxide Formation :

-

Lithium Aluminum Hydride Reduction :

-

Final Isolation :

Table 2: Epoxide Reduction Optimization

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | LiAlH₄ | |

| Cyclization Solvent | HMPA-THF (1:1) | |

| Reaction Temperature | 60°C | |

| Yield | 78% |

Alternative Synthetic Routes

Catalytic Cyclization

A lesser-known method involves cyclization of 2-methyl-6-methylideneheptane-1,7-dione using acidic catalysts. While yields are lower (~45%), this route avoids hazardous reagents.

Comparative Analysis of Methods

Table 3: Synthesis Method Comparison

| Method | Yield | Cost | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Grignard Alkylation | 51% | Moderate | High | Low |

| Epoxide Reduction | 78% | High | Moderate | High |

| Catalytic Cyclization | 45% | Low | Low | Moderate |

The epoxide reduction method offers superior yield and stereoselectivity, making it preferable for pharmaceutical applications. Conversely, Grignard reactions are more scalable for bulk production despite lower yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.